Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate
Description
Methyl 2-(7-nitro-3-indolyl)-2-oxoacetate is an indole-derived ester featuring a nitro group at the 7-position of the indole ring and a methyl oxoacetate moiety at the 3-position. Its synthesis typically involves electrophilic substitution reactions, where oxalyl chloride or analogous reagents are used to introduce the oxoacetate group. For example, similar compounds like methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate are synthesized using AlCl₃ catalysis in dichloromethane (DCM), yielding 48% after purification .
Properties
Molecular Formula |
C11H8N2O5 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
methyl 2-(7-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)7-5-12-9-6(7)3-2-4-8(9)13(16)17/h2-5,12H,1H3 |
InChI Key |
PKSOIRGERMPPLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method includes the nitration of 3-indoleacetic acid to introduce the nitro group at the 7th position. This is followed by the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(7-amino-3-indolyl)-2-oxoacetate, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to methyl 2-(7-nitro-3-indolyl)-2-oxoacetate exhibit antimicrobial and anticancer properties. The nitro group is believed to play a crucial role in these activities by facilitating interactions with biological macromolecules such as enzymes and receptors. Studies have shown that indole derivatives can influence cellular pathways, potentially leading to therapeutic effects against various diseases, including cancer and infections.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the formation of reactive intermediates through the reduction of the nitro group. This process can lead to the modification of cellular components, thereby affecting cell viability and function. Understanding these interactions is vital for the development of new therapeutic agents based on this compound.
Synthetic Organic Chemistry
Building Block for Complex Molecules
this compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in various reactions, including nucleophilic substitutions and condensation reactions, to create more complex organic structures. The compound's unique functional groups allow for the introduction of diverse substituents, expanding its utility in chemical synthesis.
Synthesis Methodologies
The synthesis typically involves the nitration of an indole derivative followed by esterification with methanol in the presence of an acid catalyst. This two-step process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
Biological Research
Interaction Studies
Research on this compound includes interaction studies focusing on its binding affinity with various biological targets. These studies are essential for elucidating the compound's biological effects and understanding how it can be harnessed for therapeutic applications.
Case Studies and Research Findings
Recent studies have documented various applications of this compound in drug development and synthetic methodologies:
- Anticancer Activity: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Antimicrobial Efficacy: Research has shown that this compound possesses notable antimicrobial activity against several pathogenic bacteria, indicating its promise as an antimicrobial agent.
- Synthetic Applications: The compound has been successfully employed as a precursor in synthesizing novel indole-based compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of indole derivatives are highly influenced by substituent type and position. Below is a comparative analysis of methyl 2-(7-nitro-3-indolyl)-2-oxoacetate and its analogues:
Key Observations:
Substituent Position: The 7-nitro substituent in the target compound contrasts with the 6-nitro isomer (CAS 885273-86-9) . Methoxy derivatives (e.g., 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid) exhibit higher synthetic yields (91%) compared to nitro- or cyano-substituted analogues, likely due to the electron-donating nature of methoxy groups facilitating electrophilic substitutions .
Functional Group Variations: Ethyl vs. Methyl Esters: Ethyl esters (e.g., ethyl 2-(7-nitro-3-indolyl)-2-oxoacetate, CAS 1770125-30-8 ) are more lipophilic than methyl esters, which could improve membrane permeability but reduce hydrolysis rates in biological systems. Fluoro and Cyano Substituents: The 4-fluoro and 7-cyano groups in methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate introduce steric and electronic challenges, contributing to its lower yield (48%) .
Biological Activity
Methyl 2-(7-nitro-3-indolyl)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and biochemical assays. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of a nitro group and an ester functional group. The structure can be represented as follows:
This compound's structural features contribute to its reactivity and biological interactions.
The biological activity of this compound primarily involves its role as a probe in biochemical assays and its interaction with various enzymes.
- Enzyme-Substrate Interactions : The compound is utilized in studies investigating enzyme-substrate interactions, which are critical for understanding metabolic pathways and drug design.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been noted for its ability to halt cell proliferation and induce cell cycle arrest at specific phases, particularly in breast cancer cell lines .
Anticancer Properties
Recent research highlights the compound's potential in targeting apoptotic pathways in cancer cells. For instance:
- Cell Cycle Arrest : this compound has shown the ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines, thereby inhibiting proliferation .
- Pro-apoptotic Effects : In vitro studies have reported that this compound can enhance pro-apoptotic signaling, leading to increased rates of apoptosis in treated cells .
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations (approximately 150 nM) after 24 hours .
- Zebrafish Xenotransplantation Model : An in vivo assay using zebrafish embryos demonstrated that treatment with the compound led to minor tumor regression at concentrations as low as 0.5 μM, suggesting potential therapeutic applications in cancer treatment .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
